5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride
CAS No.: 1782456-99-8
VCID: VC8082390
Molecular Formula: C7H12ClF2N
Molecular Weight: 183.63
* For research use only. Not for human or veterinary use.
![5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride - 1782456-99-8](/images/structure/VC8082390.png)
Description |
5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride is a synthetic compound that has garnered attention for its unique chemical structure and potential applications in scientific research and industry. This compound is characterized by the presence of fluorine atoms and a cyclopentane ring, which makes it valuable for various applications. Synthesis MethodsThe synthesis of 5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride typically involves several steps:
Scientific Research ApplicationsThis compound is used in various scientific research applications:
Biological ActivitySimilar compounds have shown potential biological activities, such as inhibiting neurotransmitter reuptake transporters and modulating G-protein coupled receptors (GPCRs). These activities suggest potential applications in neuropharmacology and other therapeutic areas.
Comparison with Similar Compounds5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride can be compared with other similar compounds:
Safety and HazardsWhile specific safety data for 5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride may be limited, compounds with similar structures often pose hazards such as skin and eye irritation and respiratory tract irritation. Handling should follow standard laboratory safety protocols. |
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CAS No. | 1782456-99-8 | ||||||||||||
Product Name | 5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride | ||||||||||||
Molecular Formula | C7H12ClF2N | ||||||||||||
Molecular Weight | 183.63 | ||||||||||||
IUPAC Name | 5,5-difluoro-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;hydrochloride | ||||||||||||
Standard InChI | InChI=1S/C7H11F2N.ClH/c8-7(9)1-5-3-10-4-6(5)2-7;/h5-6,10H,1-4H2;1H | ||||||||||||
Standard InChIKey | VDNXSLMZLQNXAC-UHFFFAOYSA-N | ||||||||||||
SMILES | C1C2CNCC2CC1(F)F.Cl | ||||||||||||
Canonical SMILES | C1C2CNCC2CC1(F)F.Cl | ||||||||||||
PubChem Compound | 92131089 | ||||||||||||
Last Modified | Aug 20 2023 |
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